molecular formula C15H32OSi B12565314 (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one CAS No. 178424-89-0

(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one

Cat. No.: B12565314
CAS No.: 178424-89-0
M. Wt: 256.50 g/mol
InChI Key: GGQQPCFXJQWILA-AWEZNQCLSA-N
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Description

(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one is a complex organic compound characterized by its unique structural features. This compound contains a silyl group, which is a silicon-containing functional group, and a heptan-3-one backbone. The presence of the silyl group imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Silyl Group: The silyl group is introduced through a reaction between a suitable silicon-containing reagent, such as chlorodimethylsilane, and an appropriate alcohol or alkyl halide.

    Coupling with Heptan-3-one: The silyl group is then coupled with heptan-3-one using a coupling reagent like lithium diisopropylamide (LDA) under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-((dimethyl(2,3-dimethylbutan-2-yl)silyl)methyl)butan-2-ol: A similar compound with a different backbone structure.

    2,3-Dimethylbutane: A structurally related compound with different functional groups.

Uniqueness

(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one is unique due to its specific stereochemistry and the presence of the silyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

178424-89-0

Molecular Formula

C15H32OSi

Molecular Weight

256.50 g/mol

IUPAC Name

(4S)-4-[2,3-dimethylbutan-2-yl(dimethyl)silyl]heptan-3-one

InChI

InChI=1S/C15H32OSi/c1-9-11-14(13(16)10-2)17(7,8)15(5,6)12(3)4/h12,14H,9-11H2,1-8H3/t14-/m0/s1

InChI Key

GGQQPCFXJQWILA-AWEZNQCLSA-N

Isomeric SMILES

CCC[C@@H](C(=O)CC)[Si](C)(C)C(C)(C)C(C)C

Canonical SMILES

CCCC(C(=O)CC)[Si](C)(C)C(C)(C)C(C)C

Origin of Product

United States

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